molecular formula C20H17ClN6O B289450 N'-[(E)-[4-CHLORO-3-METHYL-1-(PYRIDIN-2-YL)-6,7-DIHYDRO-1H-INDAZOL-5-YL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE

N'-[(E)-[4-CHLORO-3-METHYL-1-(PYRIDIN-2-YL)-6,7-DIHYDRO-1H-INDAZOL-5-YL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE

Cat. No.: B289450
M. Wt: 392.8 g/mol
InChI Key: OLVLEBOWAULEJY-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a pyridine ring, an indazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazole and isonicotinohydrazide. The key steps in the synthesis may involve:

    Condensation Reaction: The condensation of 4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazole with isonicotinohydrazide under acidic or basic conditions to form the desired hydrazone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The presence of chloro and pyridinyl groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: A compound with a similar structure, known for its insecticidal properties.

    Flubendiamide: Another related compound used as an insecticide.

    Cyantraniliprole: A compound with similar chemical properties and applications in pest control.

Uniqueness

N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazol-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H17ClN6O/c1-13-18-16(27(26-13)17-4-2-3-9-23-17)6-5-15(19(18)21)12-24-25-20(28)14-7-10-22-11-8-14/h2-4,7-12H,5-6H2,1H3,(H,25,28)/b24-12+

InChI Key

OLVLEBOWAULEJY-WYMPLXKRSA-N

SMILES

CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4

Isomeric SMILES

CC1=NN(C2=C1C(=C(CC2)/C=N/NC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4

Canonical SMILES

CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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